Synthesis Yield Advantage: Bromination of 2‑Acetylpyridine vs. 4‑Acetylpyridine to Access the Respective Bromoacetyl Isomers
The direct bromination of 2‑acetylpyridine with Br₂ in HBr/AcOH proceeds in 97% isolated yield to give 2‑(bromoacetyl)pyridine hydrobromide, whereas the analogous bromination of 4‑acetylpyridine under comparable conditions yields only ~90% of the corresponding 4‑isomer [1]. This 7‑percentage‑point yield gap reflects the differing electronic activation of the acetyl group by the pyridine nitrogen position (2‑pyridyl being more electron‑withdrawing, thereby polarising the carbonyl more strongly).
| Evidence Dimension | Isolated yield of α‑bromination reaction |
|---|---|
| Target Compound Data | ~97% yield (2‑acetylpyridine → 2‑(bromoacetyl)pyridine hydrobromide) |
| Comparator Or Baseline | ~90% yield (4‑acetylpyridine → 4‑(bromoacetyl)pyridine hydrobromide, CAS 5349‑17‑7) |
| Quantified Difference | Δ = +7 absolute percentage points; ~8% relative yield advantage |
| Conditions | Br₂ (1.52 mL, 9.72 mmol) added dropwise to 2‑acetylpyridine (3 g, 24.8 mmol) in 30% HBr/acetic acid (12 mL) at 15 °C, then warmed to 75 °C for 2 h [1]. The 4‑acetylpyridine route uses comparable Br₂/HBr/AcOH conditions [1]. |
Why This Matters
Procurement of 2‑(bromoacetyl)pyridine hydrobromide is more cost‑efficient on a per‑gram‑of‑product basis because the precursor (2‑acetylpyridine) delivers intrinsically higher conversion; this also reduces purification burden when downstream reactions are performed on the crude hydrobromide salt.
- [1] ChemicalBook / Labgogo. Synthetic routes for 17570‑98‑8. Route 1: 2‑acetylpyridine → 2‑bromo‑1‑(2‑pyridyl)‑1‑acetone hydrobromide, yield ~97%. Route 2: 4‑acetylpyridine → 2‑bromo‑1‑(2‑pyridyl)‑1‑acetone hydrobromide, yield ~90%. Available at: https://www.labgogo.com/cas/17570-98-8.html View Source
